molecular formula C6H7NO4 B1428079 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid CAS No. 955401-89-5

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1428079
CAS No.: 955401-89-5
M. Wt: 157.12 g/mol
InChI Key: CYWXGYGPOUJWJS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that contains both an oxazole ring and a carboxylic acid functional group. The presence of the methoxymethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromoacetophenone with formamide can yield the oxazole ring, which can then be further functionalized to introduce the methoxymethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The methoxymethyl and carboxylic acid groups can also play roles in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1,3-oxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group.

    2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid is unique due to the combination of its functional groups and the oxazole ring. This combination imparts specific chemical properties and reactivity that are distinct from similar compounds, making it valuable for various applications.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWXGYGPOUJWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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